4-[(4-(15N)azanylphenyl)(113C)methyl](15N)aniline
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Overview
Description
4-(4-(15N)azanylphenyl)(113C)methylaniline is a compound that incorporates isotopic labels of nitrogen-15 and carbon-13. These isotopic labels are often used in scientific research to trace and study the behavior of molecules in various chemical and biological processes. The compound is a derivative of aniline, which is a primary aromatic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(15N)azanylphenyl)(113C)methylaniline typically involves the incorporation of isotopically labeled nitrogen and carbon atoms into the aniline structure. One common method is the reduction of nitrobenzene derivatives using isotopically labeled reducing agents . Another approach involves the use of palladium-catalyzed amination reactions, where isotopically labeled amines are coupled with halogenated aromatic compounds .
Industrial Production Methods
Industrial production of isotopically labeled compounds often involves large-scale synthesis using specialized equipment and reagents. The process may include the use of isotopically labeled precursors and catalysts to ensure the incorporation of the desired isotopes into the final product. The production methods are designed to be efficient and cost-effective while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-(15N)azanylphenyl)(113C)methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroaniline derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-(4-(15N)azanylphenyl)(113C)methylaniline has several applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic labeling experiments to track the incorporation of isotopes into biomolecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drug molecules in the body.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(15N)azanylphenyl)(113C)methylaniline involves its interaction with molecular targets through isotopic labeling. The isotopes allow researchers to trace the compound’s pathway and interactions within a system. The molecular targets and pathways involved depend on the specific application and experimental setup .
Comparison with Similar Compounds
Similar Compounds
4,4′-Methylenedianiline-15N2, 13C: Another isotopically labeled aniline derivative used in similar research applications.
2,4,6-Trinitrotoluene (TNT): Studied using isotopic labeling to understand its degradation pathways.
Uniqueness
4-(4-(15N)azanylphenyl)(113C)methylaniline is unique due to its specific isotopic labels, which provide distinct advantages in tracing and studying molecular interactions. The combination of nitrogen-15 and carbon-13 labels allows for detailed analysis using NMR spectroscopy and other techniques.
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
4-[(4-(15N)azanylphenyl)(113C)methyl](15N)aniline |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9+1,14+1,15+1 |
InChI Key |
YBRVSVVVWCFQMG-HPEOUSIPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[13CH2]C2=CC=C(C=C2)[15NH2])[15NH2] |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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